1-oxo-2-(pyridin-3-yl)-1H-inden-3-yl borodifluoridate

Description

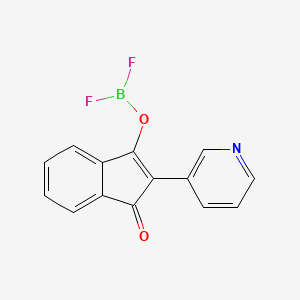

1-Oxo-2-(pyridin-3-yl)-1H-inden-3-yl borodifluoridate is an organoboron compound featuring a 1H-inden scaffold substituted with a pyridin-3-yl group at position 2 and a borodifluoridate (BF₂) moiety at position 2. This structure combines a planar aromatic system with a boron-based functional group, making it relevant in cross-coupling reactions and medicinal chemistry.

Properties

Molecular Formula |

C14H8BF2NO2 |

|---|---|

Molecular Weight |

271.03 g/mol |

IUPAC Name |

3-difluoroboranyloxy-2-pyridin-3-ylinden-1-one |

InChI |

InChI=1S/C14H8BF2NO2/c16-15(17)20-14-11-6-2-1-5-10(11)13(19)12(14)9-4-3-7-18-8-9/h1-8H |

InChI Key |

XPQMFSMHEDAKBY-UHFFFAOYSA-N |

Canonical SMILES |

B(OC1=C(C(=O)C2=CC=CC=C21)C3=CN=CC=C3)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-2-(pyridin-3-yl)-1H-inden-3-yl borodifluoridate typically involves the reaction of a suitable indene derivative with a boron-containing reagent. One common method is the reaction of 1-oxo-2-(pyridin-3-yl)-1H-indene with boron trifluoride etherate in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere at low temperatures to prevent the decomposition of the boron reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-oxo-2-(pyridin-3-yl)-1H-inden-3-yl borodifluoridate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.

Reduction: Reduction reactions can convert the compound into borohydrides or other reduced forms.

Substitution: The boron atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, borohydrides, and various substituted derivatives. These products have significant applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

1-oxo-2-(pyridin-3-yl)-1H-inden-3-yl borodifluoridate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-oxo-2-(pyridin-3-yl)-1H-inden-3-yl borodifluoridate involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these molecules and influence various biological processes . Additionally, the compound’s unique structure allows it to participate in specific chemical reactions that are essential for its biological activity .

Comparison with Similar Compounds

(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic Acid

- Structure: Boronic acid (B(OH)₂) attached to a dihydropyridinone scaffold.

- Molecular Weight: ~153.95 g/mol (estimated from C₆H₈BNO₃).

- Key Differences: The boronic acid group is hydrolytically less stable than borodifluoridate, limiting its use in aqueous or acidic conditions .

2-Bromo-3-(4-(Trifluoromethyl)Phenyl)-1-Oxo-1H-Inden-6-yl Acetate

- Structure: Indenone scaffold with bromine at position 2 and a trifluoromethylphenyl group at position 3.

- Molecular Weight: Not specified, but likely >400 g/mol due to heavy substituents.

- Key Differences :

Pyridine-Substituted Compounds

tert-Butyl 4-Amino-4-(Pyridin-3-yl)Piperidine-1-Carboxylate

- Structure : Piperidine ring with pyridin-3-yl and tert-butyl carbamate groups.

- Physical State : Light yellow solid.

- Key Differences :

5-Cyano-6-Mercapto-2-Methyl-N-Phenyl-4-(Pyridin-4-yl)-1,4-Dihydropyridine-3-Carboxamide

- Structure : Dihydropyridine with pyridin-4-yl and mercapto groups.

- The mercapto group introduces redox sensitivity absent in the borodifluoridate .

Comparative Data Table

Biological Activity

1-oxo-2-(pyridin-3-yl)-1H-inden-3-yl borodifluoridate is a synthetic organic compound with the molecular formula CHB F N O. It has a molecular weight of approximately 271.03 g/mol and features a unique structure that combines an indene ring with a pyridine moiety and a borodifluoridate functional group. This compound is primarily utilized in research settings, particularly in synthetic organic chemistry, and is not intended for human or animal use.

General Insights

While specific biological activity data for this compound is limited, compounds with similar structural features often exhibit significant pharmacological properties. Pyridine derivatives, for example, are known for their roles as enzyme inhibitors and receptor modulators. Research into related compounds suggests potential applications in treating various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound may involve interactions with biological molecules or other chemical species. Interaction studies typically focus on its reactivity with enzymes or receptors that are relevant to disease processes. Such studies are crucial for elucidating potential biological pathways and mechanisms of action.

Comparative Analysis with Related Compounds

To understand the potential biological implications of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds along with their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-bromoindole | CHBr | Indole derivative with bromine substituent |

| 4-pyridinylboronic acid | CHB N O | Boronic acid used in cross-coupling reactions |

| 2-(pyridin-4-yloxy)phenol | CHN O | Phenolic compound with a pyridine ether |

The unique combination of an indene framework, a pyridine ring, and a borodifluoridate group in this compound may provide distinct electronic properties and reactivity compared to these similar compounds, making it a valuable target for further research.

Synthesis and Evaluation

Research has shown that the synthesis of this compound typically involves multi-step organic reactions. These steps require careful optimization to achieve high yields and purity of the final product. Although direct studies on this specific compound are scarce, investigations into related compounds have revealed their efficacy as enzyme inhibitors and potential therapeutic agents.

Pharmacological Properties

Similar compounds have been evaluated for various biological activities. For instance, pyridine derivatives have shown promise in antibacterial and antifungal applications. In one study involving pyridine derivatives, certain compounds exhibited significant inhibitory effects against various microbial strains . While these findings do not directly pertain to this compound, they suggest that its structural analogs may hold similar potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.